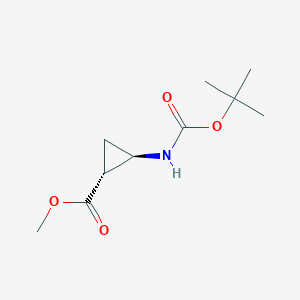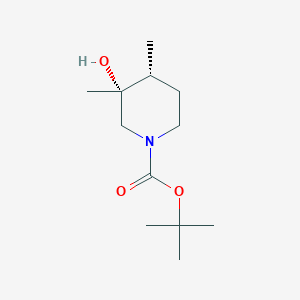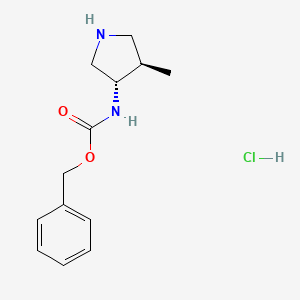
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester
Übersicht
Beschreibung
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C15H17O2P. This compound is a derivative of phosphinic acid, where the hydrogen atoms are replaced by phenyl and phenylmethyl groups, and the hydroxyl group is esterified with an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester can be synthesized through several methods. One common method involves the alkylation of isoprenyl-H-phosphinic acid using N-bromoacetyl aspartic acid dibenzyl ester under silyl-Arbusov conditions. The resulting phosphinic acid is then esterified using benzyl bromide in the presence of silver oxide .
Another method involves the esterification of phosphinic acid derivatives using orthosilicates. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts such as trimethylsilyl halides or boron tribromide to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of catalysts like palladium or copper.
Major Products Formed
Hydrolysis: Yields phosphinic acid and ethanol.
Oxidation: Produces phosphonic acids and other oxidized derivatives.
Substitution: Results in various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl(phenylmethyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphates and phosphonates. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its antibacterial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are esters of phosphonic acids and have different chemical properties and applications.
Phosphates: Naturally occurring compounds that play significant roles in biological systems.
The uniqueness of this compound lies in its specific substitution pattern and esterification, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[ethoxy(phenyl)phosphoryl]methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-2-17-18(16,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRAQBGVAPZWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392808 | |
| Record name | Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2129-79-5 | |
| Record name | Phosphinic acid, phenyl(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/structure/B3393171.png)
![6-Chlorofuro[2,3-b]pyridine](/img/structure/B3393179.png)





![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B3393227.png)
![Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393235.png)

![(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3393258.png)


